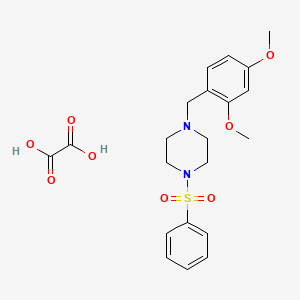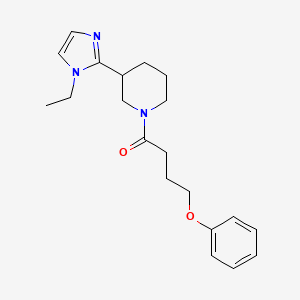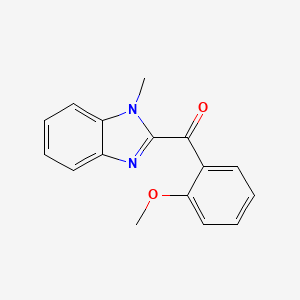
1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate", involves complex organic synthesis techniques. A study by Borrmann et al. (2009) on the development of adenosine A2B receptor antagonists highlights the synthesis of similar compounds through a sequence of chemical reactions aimed at achieving high selectivity and affinity for specific receptors (Borrmann et al., 2009). These processes often involve the functionalization of piperazine cores and the introduction of sulfonyl and benzyl groups to achieve the desired pharmacological properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives significantly influences their chemical behavior and biological activity. Crystal structure studies of similar compounds reveal that the spatial arrangement of atoms and functional groups within the molecule can dictate its interaction with biological targets. For instance, Cunico et al. (2009) reported on the anti-malarial activity of piperazine derivatives, emphasizing the importance of molecular conformation for generating biological activity (Cunico et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, which can be leveraged to modify their chemical and physical properties. For example, the synthesis and characterization of benzylpiperazine derivatives by Abdel-Hay et al. (2014) demonstrate the role of regioisomeric structures in determining the compounds' analytical profiles and reactivity (Abdel-Hay et al., 2014).
Physical Properties Analysis
The physical properties of "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate", such as solubility, melting point, and stability, are crucial for its application in research and development. Studies on related compounds often focus on improving solubility and stability to enhance the compound's efficacy and shelf life. For instance, Shirini et al. (2017) explored the use of ionic catalysts to synthesize phthalazine derivatives, highlighting the importance of reaction conditions in determining the physical properties of the synthesized compounds (Shirini et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and interaction with other molecules, are fundamental aspects of "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate". Research by Jiang et al. (2005) on asymmetric synthesis illustrates the chemical versatility of piperazine compounds and their potential for structural modification to achieve desired activities (Jiang et al., 2005).
Aplicaciones Científicas De Investigación
Adenosine A2B Receptor Antagonists
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which share structural similarities with 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate, has led to the discovery of potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity for the A2B receptor, making them valuable for studying adenosine receptor-mediated physiological processes and potentially treating related disorders (Borrmann et al., 2009).
Oxidative Metabolism in Drug Development
Another study investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the role of cytochrome P450 enzymes. While this research is focused on drug metabolism, it underscores the importance of understanding the metabolic pathways of compounds like 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate for their development and safety profiling in drug discovery (Hvenegaard et al., 2012).
Antimicrobial Agents
Compounds derived from 1,4-disubstituted 1,2,3-triazole derivatives, featuring piperazine carboxamides, have been synthesized and evaluated for their antimicrobial activities. These studies suggest that modifications of the piperazine core, similar to those in 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate, could yield new antimicrobial agents with activity against various bacterial and fungal strains (Jadhav et al., 2017).
Antimalarial Activity
Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)piperazine derivatives has revealed anti-malarial activity. The structural elements of these compounds, including the piperazine moiety, are critical for their biological activity, suggesting that analogs like 1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate may also possess potential for antimalarial drug development (Cunico et al., 2009).
Antibacterial and Antioxidant Activities
The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has demonstrated antibacterial and antioxidant activities. These findings highlight the potential for compounds with a piperazine backbone to be developed into therapeutic agents with multifunctional properties (Qi, 2014).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S.C2H2O4/c1-24-17-9-8-16(19(14-17)25-2)15-20-10-12-21(13-11-20)26(22,23)18-6-4-3-5-7-18;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTCMWBCXVAFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 652054 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)


![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)
![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)
![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)